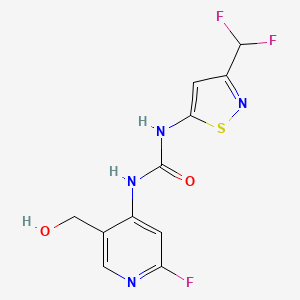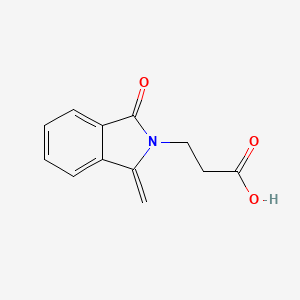
3-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“this compound” is a solid and should be stored at room temperature . A related compound, “2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid”, has a molecular weight of 205.21 g/mol, a XLogP3-AA of 0.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .
Scientific Research Applications
Synthesis and Structural Analysis
3-(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and its derivatives are primarily studied for their synthesis methods and structural properties. For instance, Csende et al. (2011) reported a solvent-free synthesis of a related compound, highlighting its importance in natural alkaloids and various biological activities, such as anti-inflammatory and antihypertensive properties (Csende, Jekő, & Porkoláb, 2011).
Analytical Methods for Quality Control
In the field of pharmaceuticals, the derivatives of this compound are explored for quality control. Zubkov et al. (2016) discussed the necessity of including certain analytical methods like NMR spectroscopy for controlling the quality of active pharmaceutical ingredients related to this compound (Zubkov et al., 2016).
Chemical Reactions and Derivatives
The compound and its derivatives are also studied for their role in various chemical reactions. For example, Váňa et al. (2012) explored the rearrangement of related isothiuronium bromides, leading to different derivatives with varied structural properties (Váňa, Sedlák, Padělková, & Hanusek, 2012).
Biological Activities
Kazunin et al. (2019) synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids, demonstrating their cytotoxic effects against human hepatocellular carcinoma cells, indicating potential for antitumor activity (Kazunin et al., 2019).
Potential in Herbicidal Activities
Huang et al. (2009) synthesized isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group, exhibiting significant herbicidal activities, suggesting agricultural applications for derivatives of this compound (Huang et al., 2009).
Properties
IUPAC Name |
3-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-9-4-2-3-5-10(9)12(16)13(8)7-6-11(14)15/h2-5H,1,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANURYXAIPKNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
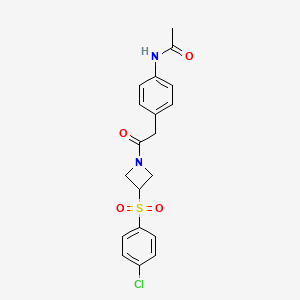
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)
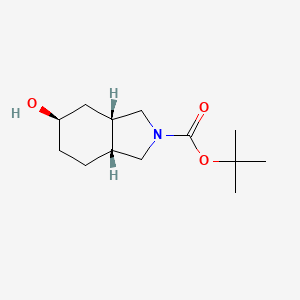
![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)
![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)
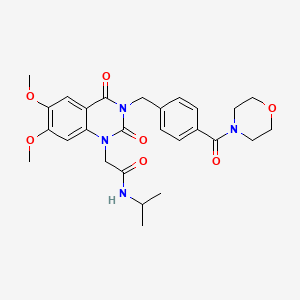
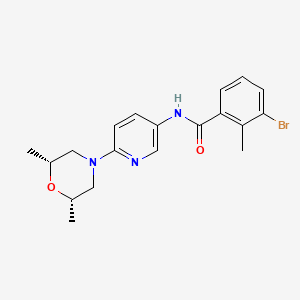
![N-(3-ethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2353858.png)
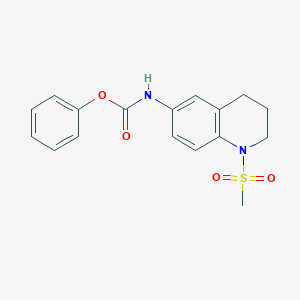
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2353862.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353865.png)
![5-[(4-Methoxyanilino)methylene]-3-(4-phenoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2353867.png)
